2-Bromo-4-(3-bromopropyl)-1-fluorobenzene

Catalog No.
S14187279
CAS No.
1057678-59-7
M.F
C9H9Br2F
M. Wt
295.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene

CAS Number

1057678-59-7

Product Name

2-Bromo-4-(3-bromopropyl)-1-fluorobenzene

IUPAC Name

2-bromo-4-(3-bromopropyl)-1-fluorobenzene

Molecular Formula

C9H9Br2F

Molecular Weight

295.97 g/mol

InChI

InChI=1S/C9H9Br2F/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2

InChI Key

WISGEEYXCIMLQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)Br)F

2-Bromo-4-(3-bromopropyl)-1-fluorobenzene is an organic compound classified as a halogenated aromatic compound. Its structure features a benzene ring substituted with two bromine atoms and one fluorine atom, alongside a bromopropyl group. This compound has the molecular formula C9H9Br2FC_9H_9Br_2F and a molecular weight of approximately 295.97g/mol295.97\,g/mol . The presence of halogen atoms significantly influences its chemical properties, making it a versatile compound in various

  • Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines, leading to the formation of new compounds .
  • Oxidation: The compound can be oxidized to yield corresponding brominated and fluorinated benzoic acids .
  • Reduction: Reduction reactions can produce dehalogenated products, which may have different biological or chemical properties .

These reactions highlight the compound's potential in organic synthesis and material science.

The synthesis of 2-Bromo-4-(3-bromopropyl)-1-fluorobenzene typically involves the bromination of 4-(3-bromopropyl)-1-fluorobenzene. Common methods include:

  • Bromination Reaction: Utilizing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide in an inert solvent (e.g., dichloromethane or carbon tetrachloride) under controlled conditions to achieve selective bromination .
  • Industrial Production: On a larger scale, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters, leading to high-purity products .

2-Bromo-4-(3-bromopropyl)-1-fluorobenzene finds various applications in scientific research and industry:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals .
  • Material Science: The compound is utilized in developing advanced materials with specific electronic and optical properties .
  • Medicinal Chemistry: Its structural characteristics may allow for exploration in drug design and development of bioactive molecules .

The interaction studies involving 2-Bromo-4-(3-bromopropyl)-1-fluorobenzene focus on its reactivity with biological targets. The halogen atoms can participate in halogen bonding, influencing molecular interactions and reactivity patterns. Such studies are crucial for understanding its potential roles in biological systems and its implications in drug design .

Several compounds share structural similarities with 2-Bromo-4-(3-bromopropyl)-1-fluorobenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Bromo-1-(3-bromopropyl)-2-fluorobenzeneC9H9Br2FC_9H_9Br_2FSimilar halogenated structure; different substitution pattern.
1-(3-Bromopropyl)-4-chlorobenzeneC9H10BrClC_9H_{10}BrClContains chlorine instead of fluorine; different reactivity profile.
1-(3-Bromopropyl)-3-fluorobenzeneC9H10BrFC_9H_{10}BrFSimilar structure; differing position of fluorine substitution.
1-(3-Bromopropyl)-4-methoxybenzeneC10H13BrOC_{10}H_{13}BrOContains a methoxy group; alters electronic properties significantly.

These compounds exhibit unique characteristics due to variations in their substituent groups, which influence their chemical behavior and potential applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

295.90345 g/mol

Monoisotopic Mass

293.90550 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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